molecular formula C15H21NO5S B8587387 3-[Cyclohexyl(methyl)sulfamoyl]-4-methoxybenzoic acid

3-[Cyclohexyl(methyl)sulfamoyl]-4-methoxybenzoic acid

Cat. No. B8587387
M. Wt: 327.4 g/mol
InChI Key: RBPWTRMXZKCORZ-UHFFFAOYSA-N
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Patent
US08039472B2

Procedure details

A solution of 3-(Cyclohexyl-methyl-sulfamoyl)-4-methoxy-benzoic acid methyl ester (1.50 g, 4.39 mmol) in 1,4 dioxane (40 ml) is treated with 2 N NaOH (10 ml) and the resulting solution is stirred at room temperature for 21 hours. The solvent is removed in vacuo and ice cold 2 N HCl (25 ml) is added and the white solid which forms is extracted into DCM (150 ml). The organic layer is washed with water, dried (MgSO4) and the solvent removed in vacuo to yield the title compound as a white solid; [M−1]− 326.
Name
3-(Cyclohexyl-methyl-sulfamoyl)-4-methoxy-benzoic acid methyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:23])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[C:6]([S:12](=[O:22])(=[O:21])[N:13]([CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[CH3:14])[CH:5]=1.[OH-].[Na+]>O1CCOCC1>[CH:15]1([N:13]([CH3:14])[S:12]([C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][C:7]=2[O:10][CH3:11])[C:3]([OH:23])=[O:2])(=[O:22])=[O:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1 |f:1.2|

Inputs

Step One
Name
3-(Cyclohexyl-methyl-sulfamoyl)-4-methoxy-benzoic acid methyl ester
Quantity
1.5 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OC)S(N(C)C1CCCCC1)(=O)=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution is stirred at room temperature for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and ice cold 2 N HCl (25 ml)
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the white solid which forms is extracted into DCM (150 ml)
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C1(CCCCC1)N(S(=O)(=O)C=1C=C(C(=O)O)C=CC1OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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